Methyl phenylsulfonylacetate

Description

The exact mass of the compound Methyl phenylsulfonylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl phenylsulfonylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl phenylsulfonylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

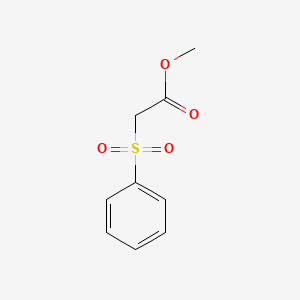

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(benzenesulfonyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-13-9(10)7-14(11,12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEAIFBNKPYTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872012 | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow viscous liquid; [Sigma-Aldrich MSDS] White solid; mp = 30 deg C; [Alfa Aesar MSDS] | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000817 [mmHg] | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

34097-60-4 | |

| Record name | Methyl 2-(phenylsulfonyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34097-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034097604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Phenylsulfonylacetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl phenylsulfonylacetate, a valuable reagent in organic synthesis, particularly in the construction of complex molecules. The document is intended for researchers, scientists, and professionals in drug development. It delves into the core mechanistic principles, provides a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and reproducible synthesis. The information presented is grounded in authoritative scientific literature to ensure accuracy and reliability.

Introduction: The Significance of Methyl Phenylsulfonylacetate

Methyl phenylsulfonylacetate, with the chemical formula C₆H₅SO₂CH₂COOCH₃, is a versatile C2-building block in organic synthesis.[1] Its utility stems from the presence of two key functional groups: a phenylsulfonyl group and a methyl ester. The sulfonyl group significantly acidifies the α-protons, facilitating the formation of a stabilized carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions.

The resulting β-keto sulfone moiety is a precursor to a wide range of functionalities. For instance, methyl phenylsulfonylacetate is a key reagent in the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes.[2] Its applications extend to the synthesis of natural products and pharmaceutically active compounds, such as the marine eicosanoid (-)-hybridalactone.[1][2]

This guide will focus on the most common and efficient laboratory-scale synthesis of methyl phenylsulfonylacetate, detailing the underlying reaction mechanism and providing a robust experimental protocol.

The Core Synthesis: A Nucleophilic Substitution Approach

The most prevalent and reliable method for the synthesis of methyl phenylsulfonylacetate involves the nucleophilic substitution reaction between an alkali metal salt of benzenesulfinic acid and a methyl haloacetate. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction.

Mechanistic Deep Dive: The SN2 Pathway

The reaction proceeds via a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3]

Key Mechanistic Steps:

-

Nucleophile Activation: Sodium benzenesulfinate (C₆H₅SO₂Na) serves as the source of the nucleophilic benzenesulfinate anion (C₆H₅SO₂⁻). In a suitable polar aprotic solvent, the salt dissociates to provide the free anion.

-

Electrophilic Center: Methyl chloroacetate (ClCH₂COOCH₃) or methyl bromoacetate (BrCH₂COOCH₃) provides the electrophilic carbon center. The electron-withdrawing nature of the adjacent carbonyl group and the halogen atom makes the α-carbon susceptible to nucleophilic attack.

-

Concerted Attack and Displacement: The benzenesulfinate anion, a soft nucleophile, attacks the α-carbon of the methyl haloacetate from the backside relative to the leaving group (chloride or bromide). This backside attack leads to an inversion of stereochemistry if the carbon were chiral, a hallmark of the SN2 mechanism.

-

Transition State: The reaction proceeds through a high-energy transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking.

-

Product Formation: The reaction results in the formation of methyl phenylsulfonylacetate and a sodium halide salt as a byproduct.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial. These solvents can solvate the cation (Na⁺) effectively, leaving the nucleophilic anion relatively "naked" and more reactive. They do not, however, form strong hydrogen bonds with the nucleophile, which would hinder its reactivity.

Diagram of the SN2 Mechanism:

Caption: The SN2 mechanism for the synthesis of methyl phenylsulfonylacetate.

Experimental Protocol: A Validated Approach

This protocol is a synthesized procedure based on established principles of nucleophilic substitution reactions of sulfinates and general laboratory practices.[4][5]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| Sodium Benzenesulfinate | 873-55-2 | 164.16 | 1.0 eq | Ensure it is dry. |

| Methyl Chloroacetate | 96-34-4 | 108.52 | 1.1 eq | Handle with care, lachrymator. |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous | Use a dry, polar aprotic solvent. |

| Diethyl Ether | 60-29-7 | 74.12 | For extraction | |

| Saturated Sodium Bicarbonate Solution | - | - | For washing | |

| Brine (Saturated NaCl solution) | - | - | For washing | |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium benzenesulfinate (1.0 eq).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Reagent Addition: To the stirred suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volumes of the aqueous layer).

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2][6][7]

-

Workflow Diagram:

Caption: A streamlined workflow for the synthesis of methyl phenylsulfonylacetate.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through in-process controls and final product characterization.

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting materials and the formation of the product. This provides a real-time assessment of the reaction's success.

-

Purification and Purity Assessment: The purification step, whether by recrystallization or chromatography, is crucial for obtaining a high-purity product. The purity of the final methyl phenylsulfonylacetate should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of any impurities.

-

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the final product.

-

Conclusion: A Reliable Path to a Key Synthetic Intermediate

The synthesis of methyl phenylsulfonylacetate via the nucleophilic substitution of a methyl haloacetate with sodium benzenesulfinate is a robust and efficient method. A thorough understanding of the underlying SN2 mechanism and careful execution of the experimental protocol are paramount to achieving a high yield of the pure product. This guide provides the necessary theoretical framework and practical steps for researchers to confidently synthesize this valuable reagent for their synthetic endeavors.

References

- Organic Syntheses, Coll. Vol. 10, p.547 (2004); Vol. 79, p.159 (2002). (Provides examples of similar nucleophilic substitution reactions and work-up procedures). [Link: Not directly available for a specific methyl phenylsulfonylacetate synthesis, but provides general, trusted protocols for analogous reactions.]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Provides in-depth discussion of SN2 reaction mechanisms). [Link: General textbook, no specific URL]

- Organic Syntheses, Coll. Vol. 5, p.783 (1973); Vol. 48, p.104 (1968). (Illustrates the preparation and use of sulfinate salts in synthesis).

- Sigma-Aldrich. Methyl phenylsulfonylacetate product page. (Provides physical and safety data). [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/340976]

- Ota, K., et al. (2012). Total Synthesis of Marine Eicosanoid (−)-Hybridalactone. Chemistry – A European Journal, 18(42), 13531-13537. [Link: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/chem.201202029]

- Palandoken, H., et al. (1996). An improved synthesis of 2-(hydroxymethyl) indene. Organic Preparations and Procedures International, 28(6), 702-704. [Link: https://www.tandfonline.com/doi/abs/10.1080/00304949609356586]

Sources

- 1. 苯磺酰乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Synthesis of chiral sulfinate esters by asymmetric condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. mt.com [mt.com]

Methyl Phenylsulfonylacetate (CAS 34097-60-4): A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

Abstract

Methyl phenylsulfonylacetate, identified by CAS Number 34097-60-4, is a bifunctional organic compound featuring both a methyl ester and a phenylsulfonyl group attached to a central methylene carbon. This unique structure renders the α-protons acidic, making it a valuable and versatile C2 building block in organic synthesis. Its ability to act as a stabilized carbanion precursor allows for a wide range of carbon-carbon bond-forming reactions. Furthermore, the integrated phenylsulfonyl moiety is of significant interest in medicinal chemistry, offering a scaffold to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic profile, a representative synthesis protocol, key applications in complex molecule synthesis and drug discovery, and essential safety and handling information for laboratory professionals.

Compound Identification and Physicochemical Properties

Precise identification is paramount for the successful application of any chemical reagent. Methyl phenylsulfonylacetate is well-characterized, with established identifiers and physical properties critical for experimental design and execution.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 34097-60-4 | [1][2][3] |

| IUPAC Name | Methyl 2-(phenylsulfonyl)acetate | [4] |

| Synonyms | Methyl benzenesulfonylacetate | [1][2] |

| Molecular Formula | C₉H₁₀O₄S | [2][3][5] |

| Molecular Weight | 214.24 g/mol | [1][2][5] |

| Linear Formula | C₆H₅SO₂CH₂COOCH₃ | [1] |

| SMILES | COC(=O)CS(=O)(=O)c1ccccc1 | [1][5] |

| InChI Key | NLEAIFBNKPYTGN-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | White Solid | [6][7] |

| Melting Point | 30 °C / 86 °F | [6] |

| Boiling Point | 165 °C @ 0.05 mmHg | [1][6] |

| Density | 1.305 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.535 | [1] |

| Flash Point | 78 °C / 172.4 °F (closed cup) | [1] |

| Storage | Sealed in dry, room temperature | [5] |

Spectroscopic Characterization Profile

For unambiguous structural confirmation and purity assessment, a combination of spectroscopic techniques is essential. The following data represent the expected spectroscopic signature of methyl phenylsulfonylacetate based on its molecular structure.

Table 3: Expected Spectroscopic Data

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ ~7.9-8.0 (m, 2H, Ar-H ortho), δ ~7.5-7.7 (m, 3H, Ar-H meta/para), δ ~4.2 (s, 2H, SO₂-CH₂-CO), δ ~3.7 (s, 3H, O-CH₃) | The aromatic protons are deshielded by the sulfonyl group. The methylene protons are significantly deshielded by two adjacent electron-withdrawing groups (sulfonyl and carbonyl). The methyl ester protons appear in a typical region. |

| ¹³C NMR | δ ~165 (C=O), δ ~138 (Ar C-ipso), δ ~134 (Ar C-para), δ ~129 (Ar C-meta), δ ~128 (Ar C-ortho), δ ~65 (SO₂-CH₂-CO), δ ~53 (O-CH₃) | The chemical shifts reflect the electronic environment of each carbon atom, with the carbonyl and methylene carbons being particularly noteworthy. |

| IR (Infrared) | ~1730-1750 cm⁻¹ (strong, C=O stretch), ~1320-1340 cm⁻¹ (strong, asymmetric SO₂ stretch), ~1140-1160 cm⁻¹ (strong, symmetric SO₂ stretch), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch) | The spectrum is dominated by the very strong absorptions from the carbonyl and sulfonyl groups, which are diagnostic for this compound. |

| MS (Mass Spec) | m/z 214 [M]⁺, 183 [M-OCH₃]⁺, 155 [M-COOCH₃]⁺, 141 [C₆H₅SO₂]⁺, 77 [C₆H₅]⁺ | The molecular ion peak is expected at 214. Key fragmentation pathways include the loss of the methoxy radical, the carbomethoxy radical, and cleavage to form the stable phenylsulfonyl and phenyl cations. |

Representative Synthesis Methodology

The synthesis of α-sulfonyl esters is typically achieved via the nucleophilic substitution of an α-halo ester with a sulfinate salt. This method is reliable and proceeds in high yield, making the starting material readily accessible for research purposes.

Protocol: Synthesis via S-Alkylation of Sodium Benzenesulfinate

This protocol describes a generalized, self-validating system for the synthesis of methyl phenylsulfonylacetate. The causality for each step is explained to provide field-proven insight.

Step 1: Preparation of Reactants

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium benzenesulfinate (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 3-5 mL per gram of sulfinate).

-

Causality: A polar aprotic solvent is chosen to effectively dissolve the ionic sulfinate salt and promote an Sₙ2 reaction mechanism without solvating the nucleophile excessively, which would reduce its reactivity.

Step 2: Nucleophilic Substitution

-

Begin vigorous stirring and add methyl chloroacetate (1.05 eq) to the suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Causality: A slight excess of the alkylating agent ensures complete consumption of the more valuable sulfinate. Heating provides the necessary activation energy for the substitution reaction. TLC is a crucial in-process control to prevent the formation of side products from prolonged heating.

Step 3: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing an equal volume of cold water.

-

Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Causality: The water quench precipitates the product (if solid) or allows for its extraction while dissolving the inorganic byproduct (NaCl) and any remaining DMF. Multiple extractions ensure maximum recovery of the product.

Step 4: Purification

-

Combine the organic layers and wash sequentially with water and then brine to remove residual water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Causality: The washing steps ensure the removal of all inorganic salts. Drying is critical before solvent removal to prevent hydrolysis of the ester. The choice of purification depends on the purity of the crude product; recrystallization is often sufficient for high-purity material.

Caption: Generalized workflow for the synthesis of methyl phenylsulfonylacetate.

Core Applications & Mechanistic Insights

The utility of methyl phenylsulfonylacetate stems from the acidity of the α-protons, which are positioned between two powerful electron-withdrawing groups (sulfonyl and carbonyl). This allows for easy deprotonation with a mild base to form a stabilized carbanion, a potent nucleophile for various synthetic transformations.

Role as a Stabilized Carbanion Precursor

The primary application involves its deprotonation and subsequent reaction with electrophiles. This two-step sequence is a cornerstone of its synthetic value.

Caption: General mechanism for the formation and reaction of the carbanion.

Applications in Complex Synthesis

Methyl phenylsulfonylacetate has been instrumental in the synthesis of complex natural products and other valuable organic molecules.

-

Natural Product Synthesis: It has been employed as a key reagent in the total synthesis of (−)-hybridalactone, a marine eicosanoid with a complex molecular architecture.[1]

-

Dehydrative Alkylation: It participates in modified Mitsunobu reactions for the dehydrative alkylation of alcohols, a process that forms C-C bonds by activating an alcohol.[1]

-

Functional Group Interconversion: It has been used in a three-step synthesis of 2-(hydroxymethyl)indene, demonstrating its utility in building complex carbocyclic frameworks.[1]

Significance in Drug Discovery

The sulfonyl group is a privileged functional group in medicinal chemistry.[8] Its incorporation into drug candidates can confer several beneficial properties:

-

Metabolic Stability: The sulfonyl group is resistant to metabolic degradation, and its presence can shield adjacent sites from enzymatic attack, prolonging a drug's half-life.[9]

-

Solubility and Polarity: As a polar group, it can improve the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile of a molecule.[9]

-

Target Binding: The sulfone oxygens are excellent hydrogen bond acceptors, which can lead to stronger and more specific interactions with biological targets like enzymes and receptors.[9][10]

Methyl phenylsulfonylacetate serves as an efficient building block for introducing the CH₂-CO₂Me unit adjacent to a phenylsulfonyl group, providing a direct route to incorporate this valuable pharmacophore into potential drug scaffolds.

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory. The following guidelines are synthesized from available Safety Data Sheets (SDS).

-

Hazard Classification: Classified as a combustible liquid. It may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[7][11]

-

Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves before use.[7]

-

Skin and Body Protection: Wear long-sleeved clothing or a lab coat.[7]

-

Respiratory Protection: Not required under normal, well-ventilated use. In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[7][11]

-

-

Handling:

-

Storage:

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if symptoms occur.[7]

-

Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[7]

-

Conclusion

Methyl phenylsulfonylacetate is a powerful and versatile reagent whose value is rooted in its fundamental chemical reactivity. The strategic placement of sulfonyl and ester groups activates the central methylene unit, enabling its use as a robust nucleophile in a multitude of synthetic contexts, from the construction of complex natural products to the derivatization of pharmaceutical scaffolds. Its predictable reactivity, coupled with the desirable properties imparted by the sulfonyl group in a medicinal chemistry context, ensures that it will remain a highly relevant and frequently utilized building block for researchers and drug development professionals.

References

-

Methyl phenylacetate | C9H10O2. PubChem. [Link]

-

Chem 117 Reference Spectra Spring 2011. Silverstein, et al.[Link]

-

Application of Sulfonyl in Drug Design. Semantic Scholar. [Link]

-

Application of Sulfonyl in Drug Design. ResearchGate. [Link]

-

The utility of sulfonate salts in drug development. PubMed. [Link]

-

Methyl phenylacetate. Grokipedia. [Link]

-

Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

-

methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure. [Link]

-

Characterization Data for Products. The Royal Society of Chemistry. [Link]

-

Synthesis of methyl phenylacetate. PrepChem.com. [Link]

-

Development of a novel sulfonate ester-based prodrug strategy. Keio University. [Link]

-

Applications of methylsulfonylsulfene in synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Wiley. [Link]

-

Reaction of Phenyl and 4-Methylphenyl Phenylethynyl Sulfones with Methyl Acetoacetate. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. [Link]

-

Phenyl sulfonic acid functionalized graphene-based materials. ResearchGate. [Link]

Sources

- 1. Methyl phenylsulfonylacetate 97 34097-60-4 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Methyl phenylsulfonylacetate | 34097-60-4 [chemnet.com]

- 4. Methyl phenylsulfonylacetate - Safety Data Sheet [chemicalbook.com]

- 5. 34097-60-4|Methyl Phenylsulfonylacetate|BLD Pharm [bldpharm.com]

- 6. fishersci.ie [fishersci.ie]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

Methyl Phenylsulfonylacetate: A Versatile Methylene Dicarbanion Equivalent in Modern Organic Synthesis

Abstract

Methyl phenylsulfonylacetate, a structurally simple yet functionally potent C2 synthon, has emerged as a cornerstone reagent in organic synthesis. Its utility stems from the pronounced acidity of the α-methylene protons, strategically positioned between two powerful electron-withdrawing groups: a phenylsulfonyl moiety and a methyl ester. This unique electronic arrangement facilitates the facile generation of a stabilized carbanion, which serves as a versatile nucleophile in a vast array of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the core reactivity, key synthetic applications, and field-proven protocols involving methyl phenylsulfonylacetate, tailored for researchers, chemists, and drug development professionals. We will delve into the causality behind its reactivity and showcase its application in complex molecule synthesis, from natural products to novel materials developed through modern photocatalysis.

Core Principles: Understanding the Reactivity of Methyl Phenylsulfonylacetate

At the heart of methyl phenylsulfonylacetate's synthetic utility is its identity as an "active methylene" compound. The protons on the carbon alpha to both the sulfone and carbonyl groups are significantly acidic (pKa ≈ 12 in DMSO), a direct consequence of the ability of these adjacent functional groups to stabilize the resulting conjugate base through resonance and inductive effects.

The phenylsulfonyl group (PhSO₂) is a particularly powerful anion-stabilizing group. Upon deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate, or alkoxides), a soft, highly stabilized nucleophile is formed. This carbanion is the key reactive intermediate responsible for the compound's diverse applications.

Caption: Facile deprotonation to form the key reactive intermediate.

This inherent stability makes the anion selective in its reactions, generally favoring C-alkylation and acylation over self-condensation, thereby enabling clean and high-yielding transformations.

Foundational Synthetic Applications

The stabilized phenylsulfonylacetate anion is a workhorse for constructing molecular complexity. Its primary applications revolve around the formation of new carbon-carbon bonds.

C-C Bond Formation via Alkylation

The most fundamental application is the reaction of the methyl phenylsulfonylacetate anion with a variety of electrophiles, primarily alkyl halides. This reaction provides a robust method for synthesizing α-sulfonyl esters, which are themselves valuable synthetic intermediates.

A noteworthy extension of this reactivity is the dehydrative alkylation of alcohols under modified Mitsunobu conditions.[1] This protocol allows for the direct conversion of an alcohol's C-O bond to a C-C bond, effectively elongating a carbon chain by a carboxymethyl unit following a subsequent desulfonylation step.[1]

The Phenylsulfonyl Group: A Traceless Activating Group

A critical feature that elevates methyl phenylsulfonylacetate from a simple reagent to a powerful synthetic tool is the ability to reductively remove the phenylsulfonyl group. This desulfonylation step, often accomplished with reagents like magnesium in methanol or sodium amalgam, "unmasks" the final product.[1]

This two-step sequence—alkylation followed by desulfonylation—represents a formal synthesis of acetate ester derivatives and is conceptually equivalent to using a challenging-to-handle acetate enolate. The phenylsulfonyl group acts as a traceless activating group, facilitating the initial C-C bond formation under mild conditions before being efficiently removed.

Caption: General workflow illustrating the "activate-react-remove" strategy.

Applications in Complex Synthesis

The reliability and versatility of methyl phenylsulfonylacetate have led to its use in the synthesis of complex and biologically active molecules.

-

Natural Product Synthesis : It has been employed as a key building block in the total synthesis of (−)-hybridalactone, a marine eicosanoid with a complex molecular architecture.[2]

-

Heterocyclic and Carbocyclic Synthesis : Its utility extends to the construction of cyclic systems. For example, it is used in a three-step synthesis of 2-(hydroxymethyl)indene, a valuable scaffold in medicinal chemistry.

Modern Frontiers: Photoredox Catalysis

Reflecting its continued relevance, methyl phenylsulfonylacetate has recently been repurposed as a powerful bifunctional reagent in modern photoredox catalysis.[3] In a novel transformation, it enables the simultaneous alkylarylation of alkynes.[3]

Under irradiation with blue light in the presence of a photocatalyst, the arylsulfonylacetate reagent undergoes a cascade reaction. This process involves the generation of both an aryl radical and a carboxymethyl radical from a single molecule, which then add across an alkyne C≡C triple bond. This methodology allows for the rapid construction of complex, tetrasubstituted alkenes, which are important structures in drug discovery and materials science, from simple starting materials.[3] This atom- and step-economical approach highlights the enduring adaptability of this classic reagent to cutting-edge synthetic challenges.[3]

Caption: Simplified cycle for photoredox-mediated alkylarylation of alkynes.

Physicochemical and Safety Data

Proper handling and storage are paramount for ensuring experimental success and laboratory safety.

Table 1: Physicochemical Properties of Methyl Phenylsulfonylacetate

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 34097-60-4 | [4][5] |

| Molecular Formula | C₉H₁₀O₄S | [4][6] |

| Molecular Weight | 214.24 g/mol | [5][6] |

| Boiling Point | 165 °C @ 0.05 mmHg | [5] |

| Density | 1.305 g/mL at 20 °C | [5] |

| Refractive Index | n20/D 1.535 | [5] |

| Flash Point | 78 °C (172.4 °F) - closed cup | |

Table 2: Hazard and Safety Information

| Hazard Class | Precautionary Statement | Reference(s) |

|---|---|---|

| Combustible Liquid | Keep away from heat, sparks, and open flames. Store in a well-ventilated place. | |

| Irritant | Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |

| Harmful | Harmful if swallowed, in contact with skin, or if inhaled. | [7] |

| Handling | Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling. | [7][8][9] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store locked up. |[7][8][10] |

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[7][8][9][10]

Experimental Protocol: A Representative Alkylation Reaction

This protocol describes a general procedure for the C-alkylation of methyl phenylsulfonylacetate.

Objective: To synthesize Methyl 2-(phenylsulfonyl)butanoate via alkylation with ethyl iodide.

Materials:

-

Methyl phenylsulfonylacetate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl iodide (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF.

-

Base Addition: Carefully add sodium hydride (60% dispersion) to the THF at 0 °C (ice-water bath).

-

Anion Formation: Add a solution of methyl phenylsulfonylacetate in anhydrous THF dropwise to the stirred NaH suspension at 0 °C. Maintain stirring for 30-60 minutes at this temperature, during which time hydrogen gas evolution will be observed. The reaction mixture should become a clear solution, indicating complete formation of the anion.

-

Alkylation: Add ethyl iodide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Methyl 2-(phenylsulfonyl)butanoate.

Conclusion

Methyl phenylsulfonylacetate is a quintessential example of a reagent whose simple structure belies its profound synthetic power. Its core utility as a stabilized carbanion source provides a reliable platform for C-C bond formation through alkylation and acylation. The traceless nature of the phenylsulfonyl activating group makes it an invaluable tool for the formal synthesis of acetate derivatives, a strategy that has been successfully applied in the synthesis of complex natural products. Furthermore, its recent emergence as a bifunctional reagent in photoredox catalysis demonstrates its continuing relevance and adaptability, securing its place in the modern synthetic chemist's toolbox for years to come.

References

-

The Julia–Kocienski Olefination - Organic Reactions. Available at: [Link]

-

Synthesis of Fluoroolefins via Julia-Kocienski Olefination - National Institutes of Health (NIH). Available at: [Link]

-

Julia olefination - Wikipedia. Available at: [Link]

-

Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. Available at: [Link]

-

SAFETY DATA SHEET - Smooth-On. Available at: [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

-

Alkylation of ethyl phenylsulfonylacetate (6) under MW conditions. - ResearchGate. Available at: [Link]

-

Photoredox Catalytic Alkylarylation of Alkynes with Arylsulfonylacetate as Bifunctional Reagent - ChemRxiv. Available at: [Link]

Sources

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. L03748.14 [thermofisher.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Methyl phenylsulfonylacetate | 34097-60-4 [chemnet.com]

- 5. Methyl phenylsulfonylacetate 97 34097-60-4 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.ie [fishersci.ie]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. smooth-on.com [smooth-on.com]

Introduction: Understanding the Profile of a Versatile Reagent

An In-Depth Technical Guide to the Safe Handling of Methyl Phenylsulfonylacetate

Methyl phenylsulfonylacetate is a valuable reagent in organic synthesis, utilized in the construction of complex molecular architectures.[1][2] Its utility in research and development, particularly in the synthesis of novel compounds for drug discovery, necessitates a thorough understanding of its safety profile. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety data associated with methyl phenylsulfonylacetate, moving beyond a simple recitation of facts to an integrated understanding of safe laboratory practices.

This document synthesizes available safety data to provide a coherent and cautious approach to handling. It is crucial to recognize that the hazard classification for this compound is not uniform across all suppliers, and toxicological data is largely incomplete.[3][4][5][6] Therefore, a conservative approach to handling, treating the substance with the respect due to a compound with unknown long-term effects, is strongly advised.

Hazard Identification and Classification: A Tale of Discrepancies

A critical aspect of a safety data sheet is the clear identification of hazards. In the case of methyl phenylsulfonylacetate, there are notable inconsistencies across various supplier safety data sheets. Some sources indicate that based on available data, the classification criteria for a hazardous substance are not met.[5][7] Conversely, other suppliers classify it as harmful if swallowed, harmful in contact with skin, a cause of skin and serious eye irritation, and potentially causing respiratory irritation.[4]

This discrepancy underscores a vital principle of chemical safety: when information is conflicting or incomplete, the most stringent precautions should be adopted. The absence of comprehensive toxicological data necessitates treating the substance as potentially hazardous.

GHS Hazard Statements (Precautionary Classification): [4]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Given these potential hazards, a proactive and cautious approach to handling is paramount.

Physical and Chemical Properties: The Foundation of Safe Handling

Understanding the physical and chemical properties of a substance is fundamental to its safe use and storage.

| Property | Value | Source(s) |

| Appearance | White solid | [3][5] |

| Molecular Formula | C₉H₁₀O₄S | [3][8] |

| Molecular Weight | 214.24 g/mol | [8] |

| Melting Point | 30 °C (86 °F) | [3][5] |

| Boiling Point | 165 °C (329 °F) at 0.05 mmHg | [3] |

| Flash Point | > 110 °C (> 230 °F) | [1][3][5] |

| Density | 1.24 - 1.305 g/cm³ at 20 °C | [3] |

| Water Solubility | Insoluble | [3] |

| Solubility in other solvents | Soluble in most organic solvents.[9] |

The high flash point suggests a low flammability risk under standard laboratory conditions.[1][3][5] However, its insolubility in water is an important consideration for accidental spills and disposal.[3]

Safe Handling and Storage: Proactive Measures for Risk Mitigation

Proper handling and storage are the cornerstones of laboratory safety. The following protocols are based on a synthesis of recommendations and best practices.

Handling

-

Engineering Controls: Handle in a well-ventilated area.[3][4][5] A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosolization.

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. This is not merely a checklist but a system to prevent all routes of exposure.

-

Eye Protection: Wear safety glasses with side shields or goggles.[3][4] In situations with a splash hazard, a face shield should also be used.[10]

-

Hand Protection: Wear protective gloves.[3][4][5] Nitrile rubber gloves are a suitable choice.[5] Always inspect gloves before use and remove them carefully to avoid skin contamination.[3][5]

-

Body Protection: Wear a lab coat or long-sleeved clothing.[3][5]

-

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly after handling the substance.[3][6] Contaminated clothing should be removed and washed before reuse.[3][4]

Storage

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place.[3][4][5]

-

Incompatibilities: Avoid strong oxidizing agents.[6]

Diagram: Personal Protective Equipment (PPE) Workflow

Caption: Workflow for selecting and using appropriate PPE for handling methyl phenylsulfonylacetate.

Emergency Procedures: A Systematic Response to Incidents

In the event of an emergency, a calm and systematic response is crucial.

First-Aid Measures

The primary goal of first aid is to minimize harm and seek professional medical attention.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3][5] Seek medical attention.[3][5]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[3][11] If skin irritation occurs, get medical attention.[4] Remove contaminated clothing.[4]

-

Inhalation: Move the person to fresh air.[4][5] If breathing is difficult, give oxygen.[4] Seek medical attention if symptoms occur.[4][5]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward.[3][5] Get medical help if you feel unwell.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[3][5] Hazardous combustion products may include carbon oxides and sulfur oxides.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3][5] Avoid creating dust.[3][5]

-

Environmental Precautions: Prevent the substance from entering drains or the environment.[3][5][6]

-

Containment and Cleanup: Sweep up and shovel the material into suitable containers for disposal.[3][5]

Diagram: Accidental Spill Response Protocol

Caption: Step-by-step protocol for responding to an accidental spill of methyl phenylsulfonylacetate.

Toxicological Information: Navigating the Data Gap

A significant challenge in assessing the risk of methyl phenylsulfonylacetate is the lack of comprehensive toxicological data. Across multiple safety data sheets, the following endpoints are consistently listed as "no data available":[3][4][5][6]

-

Acute toxicity (oral, dermal, inhalation)

-

Skin corrosion/irritation

-

Serious eye damage/irritation

-

Respiratory or skin sensitization

-

Germ cell mutagenicity

-

Carcinogenicity

-

Reproductive toxicity

-

Specific target organ toxicity (single and repeated exposure)

The absence of data does not equate to the absence of hazard. It signifies that the toxicological properties of this compound have not been thoroughly investigated. Therefore, it is imperative to handle methyl phenylsulfonylacetate with the assumption that it may be harmful and to minimize all potential routes of exposure.

Stability and Reactivity: Ensuring Chemical Integrity

-

Reactivity: No known hazardous reactions under normal processing.[3]

-

Conditions to Avoid: Incompatible products and excess heat.[3]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Under normal use, none are expected.[3][5] Under fire conditions, carbon and sulfur oxides may be formed.[6]

Ecological and Disposal Considerations

-

Ecological Information: There is no specific data available on the ecological effects of methyl phenylsulfonylacetate. It should not be released into the environment.[3][5] Its insolubility in water suggests it is not likely to be mobile in soil and will sink in water.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4] Do not dispose of down the drain.

Conclusion: A Commitment to a Culture of Safety

The safe use of methyl phenylsulfonylacetate in a research and development setting is contingent upon a thorough understanding of its known properties and a cautious respect for its unknown toxicological profile. The inconsistencies in hazard classification highlight the importance of consulting multiple sources of safety information and adopting a conservative approach to personal protection and handling procedures. By integrating the principles outlined in this guide into daily laboratory practice, researchers can mitigate risks and foster a robust culture of safety.

References

- Methyl phenylsulfonylacetate - SAFETY D

- Methyl 2-(phenylsulfonyl)

- SAFETY DATA SHEET - Methyl phenylsulfonylacetate. (2025-09-22). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Methyl Phenylsulfonylacet

- Methyl phenylsulfonylacetate - Safety D

- Methyl phenylsulfonylacet

- SAFETY DATA SHEET - Methyl Acet

- SAFETY DATA SHEET - Methyl phenylacet

- Methyl phenylsulfonylacetate, 98% 5 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com.

- First Aid Procedures for Chemical Hazards. NIOSH - CDC.

- Methyl phenylacet

- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

- Methyl phenylsulfonylacetate | CAS 34097-60-4. Santa Cruz Biotechnology.

- Section 5: Firefighting Measures. OSHA.

- Methyl phenylacet

- Methyl phenylacet

- Methyl phenylsulfonylacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com.

Sources

- 1. L03748.06 [thermofisher.com]

- 2. L03748.14 [thermofisher.com]

- 3. fishersci.ie [fishersci.ie]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Methyl phenylsulfonylacetate - Safety Data Sheet [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. americanchemistry.com [americanchemistry.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Reactivity of Methyl Phenylsulfonylacetate with Bases

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl phenylsulfonylacetate is a versatile reagent in organic synthesis, primarily owing to the pronounced acidity of its α-protons. This guide provides a comprehensive technical overview of its reactivity with a range of bases. We will delve into the principles governing its deprotonation, the stability and reactivity of the resulting carbanion, and the judicious selection of bases to achieve desired synthetic outcomes. This document will explore key applications, including alkylation and Knoevenagel condensations, while also addressing potential side reactions such as hydrolysis and self-condensation. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for the effective utilization of this valuable synthetic building block.

Fundamental Principles: Acidity and Carbanion Stability

The synthetic utility of methyl phenylsulfonylacetate (MPSA) is fundamentally linked to the acidity of the protons on the α-carbon, situated between the electron-withdrawing phenylsulfonyl and methoxycarbonyl groups. The delocalization of the resulting negative charge upon deprotonation into both the sulfonyl and ester moieties confers significant stability to the conjugate base.

The resulting carbanion is a resonance-stabilized species, with the negative charge delocalized over the α-carbon and the oxygen atoms of both the sulfonyl and carbonyl groups. This delocalization is key to its stability and influences its nucleophilic character in subsequent reactions.

Base Selection: A Critical Parameter for Reaction Control

The choice of base is paramount in controlling the reactivity of methyl phenylsulfonylacetate. The selection depends on the desired transformation, the compatibility of the base with other functional groups in the reaction, and the need to avoid side reactions.

| Base | pKa of Conjugate Acid | Typical Solvents | Key Characteristics & Applications |

| Sodium Hydride (NaH) | ~35 (H₂) | THF, DMF | A strong, non-nucleophilic base that provides irreversible deprotonation.[6][7][8][9][10] Widely used for alkylation reactions. Requires anhydrous conditions. |

| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | THF | A very strong, sterically hindered, non-nucleophilic base. Ideal for quantitative and irreversible enolate formation at low temperatures.[11] |

| Potassium tert-butoxide (KOtBu) | ~19 (tert-butanol) | THF, t-BuOH | A strong, sterically hindered base. Can be used for both alkylation and condensation reactions. |

| Triethylamine (Et₃N) | ~11 (Et₃NH⁺) | CH₂Cl₂, Toluene | A weaker organic base. Often used as a catalyst in Knoevenagel condensations where complete deprotonation is not required. |

| Piperidine | ~11 (Piperidinium ion) | Ethanol, Toluene | A common catalyst for Knoevenagel condensations.[12][13] |

| Pyridine | ~5 (Pyridinium ion) | Pyridine | A weak base, often used as a solvent and catalyst in Doebner-Knoevenagel condensations.[12] |

Diagram: The Deprotonation of Methyl Phenylsulfonylacetate

Caption: Equilibrium of the deprotonation of methyl phenylsulfonylacetate.

Key Synthetic Applications

The nucleophilic carbanion generated from methyl phenylsulfonylacetate is a versatile intermediate for the formation of new carbon-carbon bonds.

Alkylation Reactions

The enolate of methyl phenylsulfonylacetate readily undergoes alkylation with a variety of electrophiles, such as alkyl halides. Strong, non-nucleophilic bases like sodium hydride are typically employed to ensure complete and irreversible deprotonation, minimizing side reactions.[6][7][8]

Experimental Protocol: Alkylation with Sodium Hydride and Benzyl Bromide

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and decant the solvent carefully under a stream of nitrogen.

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl phenylsulfonylacetate (1.0 eq.) in anhydrous DMF dropwise via syringe. Allow the reaction mixture to stir at room temperature until the evolution of hydrogen gas ceases (typically 1-2 hours).

-

Alkylation: Cool the resulting solution to 0 °C and add benzyl bromide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram: Alkylation Workflow

Caption: General workflow for the alkylation of methyl phenylsulfonylacetate.

Knoevenagel Condensation

Methyl phenylsulfonylacetate is an excellent substrate for the Knoevenagel condensation, reacting with aldehydes and ketones in the presence of a catalytic amount of a weak base, such as piperidine or triethylamine, to form α,β-unsaturated compounds.[12][13][14][15][16] The strong electron-withdrawing nature of the phenylsulfonyl group facilitates both the initial deprotonation and the subsequent elimination of water.

Mechanism of the Knoevenagel Condensation

The reaction proceeds through a series of equilibrium steps:

-

Deprotonation: The basic catalyst removes an α-proton from methyl phenylsulfonylacetate to form the nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate.

-

Protonation: The intermediate is protonated by the conjugate acid of the catalyst to yield an aldol-type adduct.

-

Dehydration: The aldol adduct undergoes base-catalyzed dehydration to afford the final α,β-unsaturated product.

Diagram: Knoevenagel Condensation Mechanism

Caption: Simplified mechanism of the Knoevenagel condensation.

Julia-Kocienski Olefination

While not a direct reaction of methyl phenylsulfonylacetate itself, it is a crucial precursor for reagents used in the Julia-Kocienski olefination.[11][17][18] This powerful olefination reaction involves the reaction of a heteroaryl sulfone with an aldehyde or ketone. The requisite sulfones are often prepared from starting materials like methyl phenylsulfonylacetate, highlighting its importance in the synthesis of complex molecules.

Potential Side Reactions

A thorough understanding of potential side reactions is crucial for optimizing reaction conditions and maximizing the yield of the desired product.

Base-Catalyzed Hydrolysis

The ester functionality of methyl phenylsulfonylacetate is susceptible to hydrolysis under basic conditions, particularly in the presence of water.[19][20][21][22] This reaction, also known as saponification, proceeds via nucleophilic acyl substitution to yield the corresponding carboxylate salt and methanol. The use of anhydrous solvents and reagents is therefore critical, especially when employing strong bases.

Diagram: Ester Hydrolysis

Caption: Mechanism of base-catalyzed ester hydrolysis.

Self-Condensation (Claisen-Type Reaction)

Under strongly basic conditions, methyl phenylsulfonylacetate can undergo self-condensation in a manner analogous to the Claisen condensation.[23][24][25][26] In this process, the enolate of one molecule acts as a nucleophile, attacking the carbonyl group of a second molecule. This can lead to the formation of dimeric and polymeric byproducts. To mitigate this, it is often advantageous to add the base to a mixture of the sulfone and the electrophile (in the case of alkylation) or to use a less reactive base for condensations.

O- vs. C-Alkylation

The enolate of methyl phenylsulfonylacetate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen of the enolate.[27][28][29] While C-alkylation is generally favored, the degree of O-alkylation can be influenced by factors such as the nature of the counterion, the solvent, and the electrophile. Harder electrophiles and polar aprotic solvents can favor O-alkylation.

Conclusion

Methyl phenylsulfonylacetate is a powerful and versatile C-H acid for the construction of carbon-carbon bonds. Its reactivity is dictated by the acidity of its α-protons and the stability of the resulting carbanion. A judicious choice of base and careful control of reaction conditions are essential to harness its synthetic potential while minimizing undesired side reactions. This guide provides a foundational understanding of its reactivity, equipping researchers with the knowledge to effectively employ this reagent in the synthesis of a wide array of organic molecules.

References

-

Wikipedia. (n.d.). Julia olefination. [Link]

-

Chem-Station Int. Ed. (2014, May 3). Knoevenagel Condensation. [Link]

-

Organic Reactions. (n.d.). The Julia–Kocienski Olefination. [Link]

-

Wikipedia. (n.d.). Claisen condensation. [Link]

-

Chemistry Stack Exchange. (2014, October 30). Is an ester or a ketone more acidic?. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Minakata, S., et al. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]

-

Reddit. (2021, April 13). How is it that the ketone is more acidic than the ester and the ester is more acidic than the amide? I am very confused by this explanation. r/OrganicChemistry. [Link]

-

Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. [Link]

-

Preprints.org. (2024, May 13). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. [Link]

-

Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

-

University of Wisconsin. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

-

University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. [Link]

-

gChem Global. (n.d.). Claisen Condensation. [Link]

-

Chemistry LibreTexts. (2024, September 30). 22.6: Reactivity of Enolate Ions. [Link]

-

OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions. [Link]

-

OpenStax. (2023, September 20). 22.6 Reactivity of Enolate Ions. Organic Chemistry. [Link]

-

Reddit. (2025, March 26). Why is the alfa hydrogen more acid on ketones than on esters?. r/OrganicChemistry. [Link]

-

Chemistry LibreTexts. (2023, November 23). 22.6: Reactivity of Enolate Ions. [Link]

-

Semantic Scholar. (n.d.). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. [Link]

-

YouTube. (2015, February 24). Base Catalyzed Ester Hydrolysis (Saponification). [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the acid-catalysed hydrolysis of N-methyl-N-phenylsulphamate. [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. [Link]

-

Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. [Link]

-

Reddit. (2025, May 3). Sodium Hydride Help. r/chemistry. [Link]

-

RSC Publishing. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. [Link]

-

Organic Syntheses. (n.d.). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the acid-catalysed hydrolysis of N-methyl-N-phenylsulphamate. [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

-

Chemical Point. (n.d.). Methyl phenylsulfonylacetate. [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. reddit.com [reddit.com]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES | Semantic Scholar [semanticscholar.org]

- 9. reddit.com [reddit.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Julia olefination - Wikipedia [en.wikipedia.org]

- 12. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]

- 13. jk-sci.com [jk-sci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.tue.nl [pure.tue.nl]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. organicreactions.org [organicreactions.org]

- 19. youtube.com [youtube.com]

- 20. pangea.stanford.edu [pangea.stanford.edu]

- 21. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 22. Kinetics and mechanism of the acid-catalysed hydrolysis of N-methyl-N-phenylsulphamate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 23. Claisen condensation - Wikipedia [en.wikipedia.org]

- 24. chem.ucla.edu [chem.ucla.edu]

- 25. gchemglobal.com [gchemglobal.com]

- 26. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. 22.6 Reactivity of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 29. chem.libretexts.org [chem.libretexts.org]

preparation of methyl phenylsulfonylacetate lab procedure

An In-Depth Technical Guide to the Laboratory-Scale Synthesis of Methyl Phenylsulfonylacetate

Introduction

Methyl phenylsulfonylacetate is a valuable reagent and building block in modern organic synthesis. Its activated methylene group, flanked by both an ester and a sulfone, allows for a wide range of carbon-carbon bond-forming reactions through the generation of a stabilized carbanion. This guide provides a comprehensive, field-proven protocol for the preparation of methyl phenylsulfonylacetate, grounded in fundamental chemical principles. It is designed for researchers and drug development professionals who require a reliable and well-understood method for synthesizing this key intermediate. The compound has applications in the synthesis of complex natural products, such as the marine eicosanoid (−)-hybridalactone, and in methodologies like the dehydrative alkylation of alcohols.[1]

This document moves beyond a simple recitation of steps to explain the causality behind the procedural choices, ensuring a robust and reproducible synthesis.

Reaction Principle and Mechanism

The synthesis of methyl phenylsulfonylacetate is most reliably achieved via a nucleophilic substitution reaction (Sₙ2) between sodium benzenesulfinate and methyl chloroacetate. In this transformation, the sulfinate anion serves as a potent sulfur nucleophile, attacking the electrophilic carbon atom of methyl chloroacetate that bears the chlorine atom. The chlorine atom is displaced as a chloride ion, which subsequently associates with the sodium counter-ion to form sodium chloride.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is critical. Such solvents are capable of solvating the sodium cation, leaving the benzenesulfinate anion relatively "bare" and thus enhancing its nucleophilicity. This environment facilitates the bimolecular concerted mechanism characteristic of an Sₙ2 reaction, leading to efficient product formation.

Caption: The Sₙ2 reaction mechanism for the formation of methyl phenylsulfonylacetate.

Materials and Reagents

Proper preparation and handling of materials are paramount for the success and safety of this procedure. All reagents should be of high purity.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Sodium Benzenesulfinate | 873-55-2 | 164.16 | 8.21 g | 50.0 | Hygroscopic; store in a desiccator. |

| Methyl Chloroacetate | 96-34-4 | 108.52 | 5.43 g (4.5 mL) | 50.0 | Toxic and lachrymatory. Handle in a fume hood. |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - | Anhydrous grade is preferred. |

| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - | For work-up. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | - | For extraction. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~100 mL | - | For washing. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | For drying the organic phase. |

Health and Safety Precautions

This procedure must be conducted by personnel trained in experimental organic chemistry.[2] A thorough risk assessment should be performed before commencing any work.

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, nitrile gloves, and safety goggles are mandatory at all times.[3]

-

Fume Hood: Methyl chloroacetate is toxic, a lachrymator, and volatile. All handling, including weighing and transfer, must be performed in a certified chemical fume hood.

-

Sodium Benzenesulfinate: While not acutely toxic, it is hygroscopic. Keep containers tightly sealed and handle under dry conditions to the extent possible.[3]

-

Solvent Handling: DMF and ethyl acetate are flammable. Keep away from ignition sources.[4]

-

Waste Disposal: All chemical waste must be disposed of in accordance with local and institutional regulations.

Experimental Protocol

Reaction Setup

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is oven-dried and assembled while warm to minimize adsorbed moisture.

-

Place the flask in a heating mantle or an oil bath equipped with a temperature controller.

-

Add sodium benzenesulfinate (8.21 g, 50.0 mmol) to the flask.

-

Under a positive pressure of an inert gas like nitrogen or argon, add anhydrous dimethylformamide (100 mL) via a syringe or cannula. This helps to maintain an anhydrous atmosphere, which is good practice although not strictly critical for this specific reaction.[3]

-

Begin vigorous stirring to dissolve the sodium benzenesulfinate. The salt may not dissolve completely, forming a suspension.

Reaction Execution

-

Once the mixture is stirring, add methyl chloroacetate (4.5 mL, 50.0 mmol) dropwise via syringe over 5-10 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to 70-80 °C.

-

Maintain the temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

Work-up and Isolation

-

After the reaction is complete (as determined by TLC), allow the flask to cool to ambient temperature.[2]

-

Carefully pour the reaction mixture into a 1 L beaker containing 400 mL of cold deionized water. A precipitate (the product) may form.

-

Transfer the aqueous mixture to a 1 L separatory funnel.[2]

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).[2] Combine the organic layers in the separatory funnel.

-

Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.[5]

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or a solid.[2]

Purification

The crude product can be purified by one of the following methods depending on its physical state and the nature of impurities.

-

Recrystallization (if solid): If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method. If the product is an oil that can be induced to crystallize, this is often the preferred method for achieving high purity.

-

Flash Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification can be achieved by flash chromatography on silica gel.[2] A gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 30-40% is typically effective.

-

Vacuum Distillation: The product has a high boiling point (165 °C at 0.05 mmHg), making vacuum distillation a viable option for purification, especially on a larger scale.[1]

Workflow Visualization

Caption: A comprehensive workflow for the synthesis and purification of methyl phenylsulfonylacetate.

Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.[6]

| Analysis Method | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9 (d, 2H, ortho-protons on phenyl ring), δ ~7.6 (m, 3H, meta/para-protons on phenyl ring), δ ~4.2 (s, 2H, -SO₂-CH₂-CO-), δ ~3.7 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~165 (C=O), δ ~138 (ipso-C), δ ~134 (para-C), δ ~129 (ortho-C), δ ~128 (meta-C), δ ~60 (-SO₂-CH₂-CO-), δ ~53 (-OCH₃). |

| IR Spectroscopy (ATR) | ν ~1740 cm⁻¹ (strong, C=O stretch of ester), ν ~1330 and ~1150 cm⁻¹ (strong, asymmetric and symmetric SO₂ stretches).[7] |

| Physical Properties | Boiling Point: ~165 °C / 0.05 mmHg[1]Density: ~1.305 g/mL at 20 °C[1]Refractive Index: n20/D ~1.535[1] |

References

- HIMEDIA (2012). Material Safety Data Sheet.

-

Ebner, D. C., Tambar, U. K., & Stoltz, B. M. (2019). Methyl 2-(2-acetylphenyl)acetate. Organic Syntheses, 96, 80. Retrieved from [Link]

-

UC Center for Laboratory Safety (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

-

Unknown (n.d.). SOP: ORDERING & STORAGE OF HYDRIDES. Retrieved from [Link]

- Google Patents (2004). WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate.

- Google Patents (1968). US3383421A - Process for the formation and purification of aromatic sulfones.

-

Eureka | Patsnap (2022). Synthesis method of methyl phenylacetate. Retrieved from [Link]

-

ResearchGate (2024). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]

- Google Patents (1968). US3383421A - Process for the formation and purification of aromatic sulfones.

-

ResearchGate (2021). Removal of sulfone compounds formed in oxidative desulfurization of middle distillate. Retrieved from [Link]

-

Leonard, N. J., & Johnson, C. R. (1962). Methyl phenyl sulfoxide. Organic Syntheses, 42, 79. Retrieved from [Link]

-

van der Westhuyzen, R., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Retrieved from [Link]

-

Nature (2024). A reagent to access methyl sulfones. Retrieved from [Link]

-

ResearchGate (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Retrieved from [Link]

-

Organic Syntheses Procedure (n.d.). Epichlorohydrin. Retrieved from [Link]

-

PubMed (2013). Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides. Retrieved from [Link]

-

MDPI (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

Sources

- 1. Methyl phenylsulfonylacetate 97 34097-60-4 [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 5. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl Phenylsulfonylacetate for Advanced Research Applications

Abstract and Core Competencies